molecular formula C11H11N5 B13712558 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2

Cat. No.: B13712558
M. Wt: 216.22 g/mol
InChI Key: DVCCCQNKIYNAKB-LRPKJYPNSA-N
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Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, which is a heterocyclic aromatic amine (HAA) found in cooked meats and fish. It is known for its mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours. The mutagens formed are then purified through various chromatographic techniques . The stable isotope-labeled version, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2, is synthesized similarly but incorporates isotopically labeled precursors.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would involve scaling up the laboratory methods and ensuring the incorporation of stable isotopes in the precursors.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed investigation of the compound’s behavior and interactions in biological systems .

Properties

Molecular Formula

C11H11N5

Molecular Weight

216.22 g/mol

IUPAC Name

3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1

InChI Key

DVCCCQNKIYNAKB-LRPKJYPNSA-N

Isomeric SMILES

CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N

Origin of Product

United States

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